6-Fluoro-2-methylquinolin-5-amine 6-Fluoro-2-methylquinolin-5-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC14261633
InChI: InChI=1S/C10H9FN2/c1-6-2-3-7-9(13-6)5-4-8(11)10(7)12/h2-5H,12H2,1H3
SMILES:
Molecular Formula: C10H9FN2
Molecular Weight: 176.19 g/mol

6-Fluoro-2-methylquinolin-5-amine

CAS No.:

VCID: VC14261633

Molecular Formula: C10H9FN2

Molecular Weight: 176.19 g/mol

* For research use only. Not for human or veterinary use.

6-Fluoro-2-methylquinolin-5-amine -

Description

6-Fluoro-2-methylquinolin-5-amine, with the CAS number 79821-11-7, is a quinoline derivative that has garnered attention in various chemical and pharmaceutical studies. This compound is also known as 6-fluoro-2-methylquinolin-5-amine or 5-quinolinamine, highlighting its structural features and functional groups . Despite its specific applications not being widely documented in the provided search results, quinoline derivatives are generally known for their diverse biological activities, including antimalarial, antibacterial, and antiproliferative properties.

Biological Activities of Quinoline Derivatives

While specific biological data for 6-Fluoro-2-methylquinolin-5-amine is limited, quinoline derivatives in general exhibit a range of biological activities:

  • Antimalarial Activity: Quinoline derivatives are well-known for their antimalarial properties. For instance, chloroquine and its analogs have been used to treat malaria. Recent studies have shown that modifications to the quinoline ring, such as introducing fluorine or chlorine atoms, can enhance antimalarial efficacy .

  • Antiproliferative Activity: Some quinoline derivatives have demonstrated antiproliferative effects against various cancer cell lines. These compounds often feature halogen or arylvinyl substituents, which contribute to their activity .

  • Antimicrobial Activity: Certain quinoline derivatives have shown antimicrobial properties, particularly against bacteria and fungi. The presence of electron-withdrawing groups can enhance this activity .

Research Findings and Potential Applications

Given the lack of specific research findings on 6-Fluoro-2-methylquinolin-5-amine, it is essential to consider the broader context of quinoline derivatives. These compounds are versatile and have been explored in various therapeutic areas:

Biological ActivityExample CompoundsKey Features
AntimalarialChloroquine, StyrylquinolinesHalogen or arylvinyl substituents enhance activity .
Antiproliferative2-Substituted-4-amino-6-halogenquinolinesArylvinyl groups contribute to antiproliferative effects .
AntimicrobialOxadiazol-2-yl)-7-(trifluoromethyl)quinolin-4-amine derivativesElectron-withdrawing groups improve antimicrobial activity .
Product Name 6-Fluoro-2-methylquinolin-5-amine
Molecular Formula C10H9FN2
Molecular Weight 176.19 g/mol
IUPAC Name 6-fluoro-2-methylquinolin-5-amine
Standard InChI InChI=1S/C10H9FN2/c1-6-2-3-7-9(13-6)5-4-8(11)10(7)12/h2-5H,12H2,1H3
Standard InChIKey YOQADHGBMFCUMX-UHFFFAOYSA-N
Canonical SMILES CC1=NC2=C(C=C1)C(=C(C=C2)F)N
PubChem Compound 12896813
Last Modified Nov 22 2023

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator